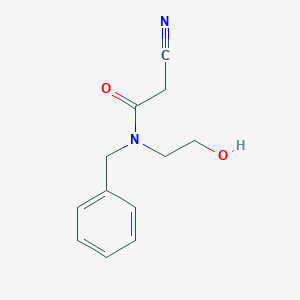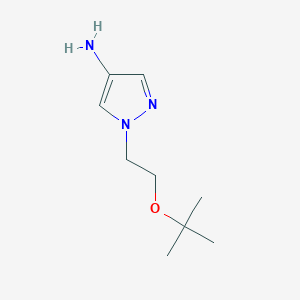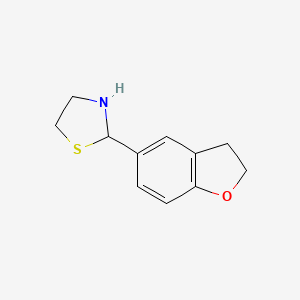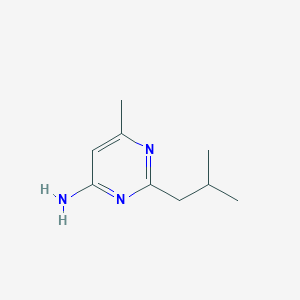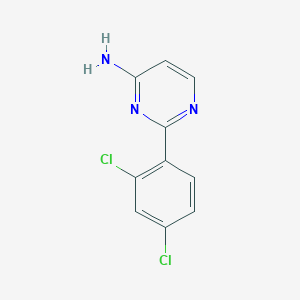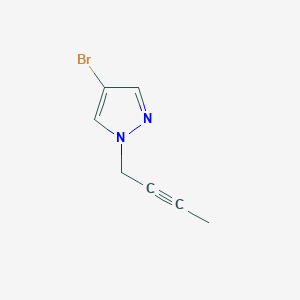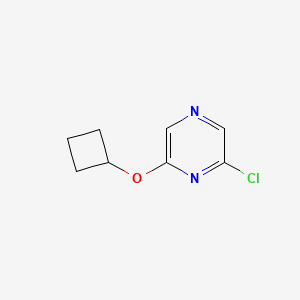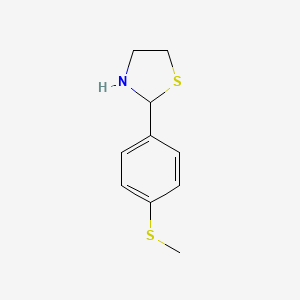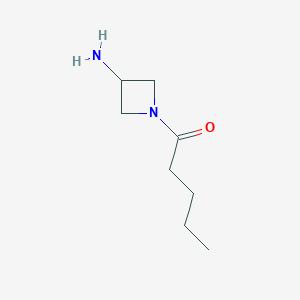
1-(3-Aminoazetidin-1-yl)pentan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)pentan-1-one, also known as azetidine-1-carboxylic acid, is an organic compound with the molecular formula C5H9NO2. It is a colorless solid that is soluble in water, alcohol, and ether. It is a cyclic amine, and is a common reagent used in organic synthesis. It has a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Dermatological Applications
Pentane-1,5-diol, a compound structurally different but within the realm of pharmaceutical formulations, has been found safe and effective in drug delivery, pharmaceutical properties, and antimicrobial spectrum. This indicates the potential of structurally similar compounds in dermatological applications (Jacobsson Sundberg & Faergemann, 2008).
Liquid Crystal Technology
Methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties, including the twist-bend nematic phase. This underscores the role of specific structural features in determining the physical properties of liquid crystals, which could be relevant when considering the applications of "1-(3-Aminoazetidin-1-yl)pentan-1-one" in materials science (Henderson & Imrie, 2011).
Antimicrobial Development
Oxazolidinones, a class of synthetic antimicrobial agents, have a unique mechanism of protein synthesis inhibition, displaying activity against various human pathogens, including resistant strains. This highlights the potential for developing novel antimicrobial agents from structurally complex compounds, possibly including "this compound" (Diekema & Jones, 2000).
Organic Synthesis and Drug Research
The synthesis and transformations of functionalized β-amino acid derivatives through various metathesis reactions demonstrate the importance of specific chemical structures in medicinal chemistry and drug research. This area of study may provide a framework for understanding the synthetic versatility and potential applications of "this compound" (Kiss et al., 2018).
Mécanisme D'action
Target of action
Synthetic cathinones are known to act on the central nervous system, specifically targeting dopamine, serotonin, and norepinephrine transporters .
Mode of action
These compounds typically increase the concentrations of these neurotransmitters, leading to heightened stimulation of the central nervous system .
Biochemical pathways
Synthetic cathinones generally affect the reuptake of dopamine, serotonin, and norepinephrine, leading to an excess of these neurotransmitters in the synaptic cleft .
Analyse Biochimique
Biochemical Properties
1-(3-Aminoazetidin-1-yl)pentan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and affecting their interactions with other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound may result in changes in cellular responses, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses may result in significant changes. For instance, high doses of this compound may lead to toxic or adverse effects, such as cell death or tissue damage. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a specific response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, the distribution of this compound within tissues can affect its overall bioavailability and effectiveness .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-8(11)10-5-7(9)6-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFSUPSMJDGZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



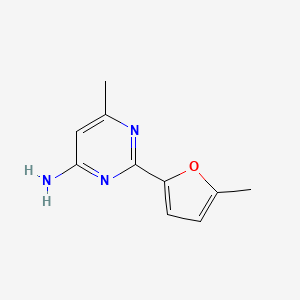
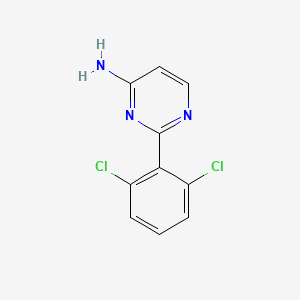

![3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1469016.png)
